molecular formula C18H20N2O2S B5767484 4-hydroxy-N-(4-phenoxyphenyl)-1-piperidinecarbothioamide

4-hydroxy-N-(4-phenoxyphenyl)-1-piperidinecarbothioamide

Cat. No. B5767484
M. Wt: 328.4 g/mol
InChI Key: VOWTUAYDLFXMMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-hydroxy-N-(4-phenoxyphenyl)-1-piperidinecarbothioamide, also known as PHP14, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

4-hydroxy-N-(4-phenoxyphenyl)-1-piperidinecarbothioamide exerts its effects by modulating various signaling pathways in cells. In cancer cells, 4-hydroxy-N-(4-phenoxyphenyl)-1-piperidinecarbothioamide induces apoptosis by activating the caspase cascade and inhibiting the NF-κB pathway. In neurodegenerative diseases, 4-hydroxy-N-(4-phenoxyphenyl)-1-piperidinecarbothioamide protects neurons by activating the Nrf2 pathway and inhibiting the NF-κB pathway. Additionally, 4-hydroxy-N-(4-phenoxyphenyl)-1-piperidinecarbothioamide has been shown to inhibit the production of pro-inflammatory cytokines by inhibiting the NF-κB pathway.
Biochemical and Physiological Effects
4-hydroxy-N-(4-phenoxyphenyl)-1-piperidinecarbothioamide has been shown to have various biochemical and physiological effects in cells. In cancer cells, 4-hydroxy-N-(4-phenoxyphenyl)-1-piperidinecarbothioamide induces apoptosis, inhibits cell proliferation, and inhibits tumor growth. In neurodegenerative diseases, 4-hydroxy-N-(4-phenoxyphenyl)-1-piperidinecarbothioamide protects neurons from oxidative stress and improves cognitive function. Additionally, 4-hydroxy-N-(4-phenoxyphenyl)-1-piperidinecarbothioamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One advantage of using 4-hydroxy-N-(4-phenoxyphenyl)-1-piperidinecarbothioamide in lab experiments is its potential therapeutic applications in various fields, including cancer research, neurodegenerative diseases, and inflammation. Additionally, 4-hydroxy-N-(4-phenoxyphenyl)-1-piperidinecarbothioamide has been shown to have low toxicity in animal studies. However, one limitation of using 4-hydroxy-N-(4-phenoxyphenyl)-1-piperidinecarbothioamide in lab experiments is its relatively low solubility in water, which may affect its bioavailability.

Future Directions

There are several future directions for research on 4-hydroxy-N-(4-phenoxyphenyl)-1-piperidinecarbothioamide. One area of interest is the development of more efficient synthesis methods for 4-hydroxy-N-(4-phenoxyphenyl)-1-piperidinecarbothioamide. Additionally, further studies are needed to investigate the potential therapeutic applications of 4-hydroxy-N-(4-phenoxyphenyl)-1-piperidinecarbothioamide in various fields, including cancer research, neurodegenerative diseases, and inflammation. Furthermore, studies are needed to investigate the pharmacokinetics and pharmacodynamics of 4-hydroxy-N-(4-phenoxyphenyl)-1-piperidinecarbothioamide, which may provide insights into its potential clinical applications. Finally, studies are needed to investigate the potential synergistic effects of 4-hydroxy-N-(4-phenoxyphenyl)-1-piperidinecarbothioamide with other compounds, which may enhance its therapeutic efficacy.

Synthesis Methods

4-hydroxy-N-(4-phenoxyphenyl)-1-piperidinecarbothioamide can be synthesized using a multi-step process that involves the reaction of 4-phenoxyaniline with piperidine-1-carbothioamide in the presence of a base. The resulting intermediate is then treated with hydroxylamine hydrochloride to yield 4-hydroxy-N-(4-phenoxyphenyl)-1-piperidinecarbothioamide.

Scientific Research Applications

4-hydroxy-N-(4-phenoxyphenyl)-1-piperidinecarbothioamide has been studied for its potential therapeutic applications in various fields, including cancer research, neurodegenerative diseases, and inflammation. Studies have shown that 4-hydroxy-N-(4-phenoxyphenyl)-1-piperidinecarbothioamide exhibits anti-cancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. In neurodegenerative diseases, 4-hydroxy-N-(4-phenoxyphenyl)-1-piperidinecarbothioamide has been shown to protect neurons from oxidative stress and improve cognitive function. Additionally, 4-hydroxy-N-(4-phenoxyphenyl)-1-piperidinecarbothioamide has been studied for its anti-inflammatory properties, which may have potential applications in treating inflammatory diseases such as rheumatoid arthritis.

properties

IUPAC Name

4-hydroxy-N-(4-phenoxyphenyl)piperidine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2S/c21-15-10-12-20(13-11-15)18(23)19-14-6-8-17(9-7-14)22-16-4-2-1-3-5-16/h1-9,15,21H,10-13H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOWTUAYDLFXMMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)C(=S)NC2=CC=C(C=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-hydroxy-N-(4-phenoxyphenyl)piperidine-1-carbothioamide

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